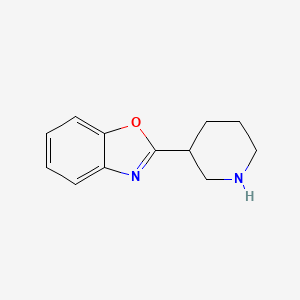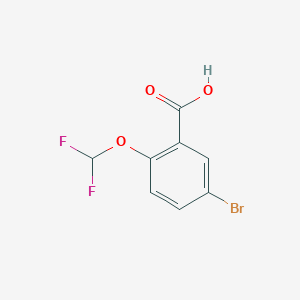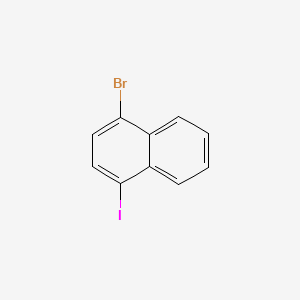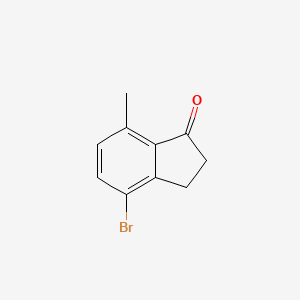
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" is a brominated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of a bromine atom and a methyl group attached to a dihydro-indenone structure. Although none of the provided papers directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is often achieved through direct bromination or via precursor molecules that are subsequently modified. For instance, paper describes the synthesis of brominated bi-1H-indene diones from a precursor dione through substitution of hydrogen atoms with bromine. Similarly, paper discusses the synthesis of brominated indazole diones via a 1,3-dipolar cycloaddition followed by a bromination step. These methods suggest that the synthesis of "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" could potentially be carried out through analogous strategies, involving the appropriate precursors and bromination reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be significantly influenced by the presence of bromine atoms. For example, the crystal structure analysis in paper reveals that bromine atoms can induce non-classical hydrogen bonds and π-π interactions, which could also be relevant for the molecular structure of "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one". The steric and electronic effects of the bromine atom may lead to distinct conformations and crystal packing, as seen in the compounds studied in papers and .
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group. The papers do not provide specific reactions for "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one", but based on the reactivity of similar compounds in papers and , it can be inferred that this compound may also undergo reactions that introduce new functional groups or form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely depending on their specific structure. The papers suggest that bromination can affect properties such as photochromism and photomagnetism , as well as the solid-state structure and intermolecular interactions . The compound "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" is likely to have a high molecular weight and density due to the presence of a heavy bromine atom, and its solubility and melting point could be influenced by the specific arrangement of the substituents on the heterocyclic core.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods of Application: The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders .
2. Synthesis of Coumarin Heterocycles
- Application Summary: Coumarins are valuable types of oxygen-containing heterocycles widely found in nature. They have been routinely employed as herbal medicines since early ages .
- Methods of Application: The synthesis of coumarin systems has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results or Outcomes: Coumarins have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-bromo-7-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKRLSMUSWQION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408331 |
Source


|
| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
90772-52-4 |
Source


|
| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

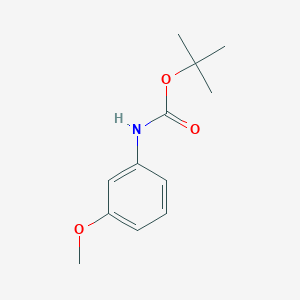
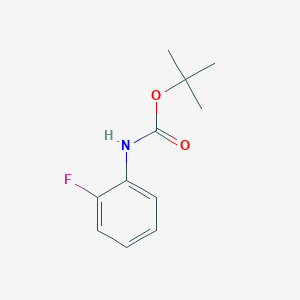
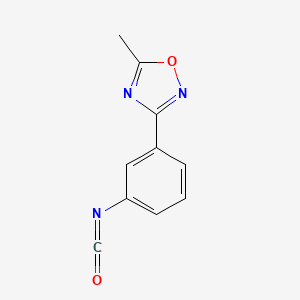
![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)



